6-CHLORO-2-(2-ETHOXYPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Overview
Description
6-Chloro-2-(2-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves a multi-step process. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyaniline and 6-chloroquinoline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-ethoxyaniline with 6-chloroquinoline under specific conditions, such as heating in the presence of a suitable solvent and catalyst.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring system.
Introduction of Pyrrolidine Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-(2-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylquinoline: Lacks the ethoxy and pyrrolidine groups.
2-(2-Ethoxyphenyl)quinoline: Lacks the chloro and pyrrolidine groups.
4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the chloro and ethoxy groups.
Uniqueness
6-Chloro-2-(2-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is unique due to the presence of all three functional groups (chloro, ethoxy, and pyrrolidine) on the quinoline scaffold. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[6-chloro-2-(2-ethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-27-21-8-4-3-7-16(21)20-14-18(22(26)25-11-5-6-12-25)17-13-15(23)9-10-19(17)24-20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZVSAOEBFPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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